molecular formula C18H39NO2 B164526 (2R,3R)-2-aminooctadecane-1,3-diol CAS No. 6036-86-8

(2R,3R)-2-aminooctadecane-1,3-diol

Katalognummer B164526
CAS-Nummer: 6036-86-8
Molekulargewicht: 301.5 g/mol
InChI-Schlüssel: OTKJDMGTUTTYMP-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Wissenschaftliche Forschungsanwendungen

Sensitivity to Fumonisin B1 Cytotoxicity

DL-threo-Dihydrosphingosine has been shown to increase the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity. This indicates that fumonisin B1 resistance in HEK-293 cells involves rapid formation of sphingosine-1-phosphate by sphingosine kinase, which confers survival properties to the cells .

Sphingosine Kinase Inhibitor

DL-threo-Dihydrosphingosine acts as a sphingosine kinase inhibitor . Sphingosine kinases are enzymes that convert sphingosine into sphingosine-1-phosphate, a signaling molecule with diverse functions in cell growth, survival, and differentiation.

Constituent of Skin Lipid Barrier

Dihydrosphingosine is a crucial constituent of the skin lipid barrier, which guards the body from excessive water loss . This makes it an important compound in dermatological research and potential skincare applications.

Heat Stress Signals in Saccharomyces cerevisiae

DL-Dihydrosphingosine has been used to initiate heat stress signals in Saccharomyces cerevisiae . This yeast organism is often used as a model organism in molecular and cell biology.

Interleukin-6 Synthesis in Osteoblasts

Extracellular sphingomyelinase, which can be induced by DL-threo-Dihydrosphingosine, has been found to induce interleukin-6 synthesis in osteoblasts . Interleukin-6 is a cytokine involved in inflammation and the maturation of B cells into plasma cells.

Growth Suppression and Role of Retinoblastoma Gene Product

In a study examining the mechanism by which ceramide induces growth suppression, DL-threo-Dihydrosphingosine was found to play a role in this process . The study also explored the role of the retinoblastoma gene product (Rb) in this process.

Wirkmechanismus

Target of Action

DL-threo-Dihydrosphingosine primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the sphingolipid signaling pathway, which is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis .

Mode of Action

DL-threo-Dihydrosphingosine acts as a competitive inhibitor of SphK . It competes with the natural substrate sphingosine for the active site of the enzyme, thereby reducing the enzyme’s activity . This inhibition of SphK activity leads to a decrease in the production of sphingosine-1-phosphate, a potent signaling molecule .

Biochemical Pathways

The inhibition of SphK by DL-threo-Dihydrosphingosine affects several biochemical pathways. It inhibits the extracellular signal-regulated kinase (ERK) pathway , suggesting the participation of sphingosine kinase in this pathway . It also affects the calcium signaling pathway by inhibiting the mobilization of Ca2+ .

Pharmacokinetics

Its ability to inhibit sphk suggests that it can penetrate cell membranes and interact with intracellular targets

Result of Action

The inhibition of SphK by DL-threo-Dihydrosphingosine leads to a decrease in the production of sphingosine-1-phosphate . This can have various effects on the cell, including changes in cell proliferation, differentiation, and apoptosis . For example, it has been shown to increase the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity .

Action Environment

The action of DL-threo-Dihydrosphingosine can be influenced by various environmental factors. For example, the presence of other competitive inhibitors can affect its ability to inhibit SphK . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially affect its stability and efficacy.

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It could include toxicity information, safety precautions, and first aid measures .

Zukünftige Richtungen

This involves discussing potential future research or applications of the compound. It could include potential uses of the compound in medicine, industry, or other fields .

Eigenschaften

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-aminooctadecane-1,3-diol

CAS RN

3102-56-5
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-aminooctadecane-1,3-diol
Reactant of Route 2
(2R,3R)-2-aminooctadecane-1,3-diol
Reactant of Route 3
(2R,3R)-2-aminooctadecane-1,3-diol
Reactant of Route 4
(2R,3R)-2-aminooctadecane-1,3-diol
Reactant of Route 5
(2R,3R)-2-aminooctadecane-1,3-diol
Reactant of Route 6
(2R,3R)-2-aminooctadecane-1,3-diol

Q & A

Q1: What is the primary target of DL-threo-Dihydrosphingosine's action within cells?

A1: DL-threo-Dihydrosphingosine primarily acts as a competitive inhibitor of sphingosine kinase (SphK) [, , , , ]. This inhibition disrupts the balance of sphingolipid metabolites, typically leading to an accumulation of sphingosine and a decrease in sphingosine-1-phosphate (S1P) [, ].

Q2: What are the downstream consequences of inhibiting SphK with DL-threo-Dihydrosphingosine?

A2: Inhibiting SphK with DL-threo-Dihydrosphingosine triggers a cascade of effects, including:

  • Inhibition of cell growth and proliferation: By disrupting the balance of sphingolipid metabolites, threo-DHS can inhibit cell growth and proliferation in various cell lines, including fibroblasts [, , ], osteoblasts [], and cancer cells [, , ].
  • Induction of apoptosis: threo-DHS has been shown to induce apoptosis, or programmed cell death, in specific cell types like LLC-PK1 kidney cells [].
  • Modulation of inflammatory responses: The sphingosine kinase/S1P pathway is implicated in inflammation. threo-DHS displays anti-inflammatory effects by reducing S1P levels [].
  • Alteration of intracellular signaling pathways: threo-DHS can influence signaling pathways such as ERK [], AP-1 [, ], and those involved in calcium mobilization [, ].

Q3: How does DL-threo-Dihydrosphingosine's effect on sphingolipid metabolism differ from that of other related compounds, such as sphingosine itself?

A3: While both DL-threo-Dihydrosphingosine and sphingosine can influence sphingolipid signaling, their mechanisms differ. threo-DHS primarily acts by inhibiting SphK, thus preventing sphingosine phosphorylation. In contrast, sphingosine itself is a substrate for SphK and can be phosphorylated to S1P. Therefore, sphingosine can have both pro- and anti-proliferative effects depending on the cellular context and the balance of its metabolism [].

Q4: DL-threo-Dihydrosphingosine has been shown to affect calcium signaling. Can you elaborate on this?

A4: Yes, threo-DHS can influence calcium signaling in several ways. Studies in HL-60 cells suggest that while S1P production is required for calcium mobilization triggered by the P2Y(2) receptor, inhibiting SphK with threo-DHS blocks this effect []. threo-DHS also modulates calcium signaling in response to platelet-derived growth factor (PDGF) in oligodendrocytes []. These findings highlight the intricate interplay between sphingolipid metabolism and calcium signaling.

Q5: What is the molecular formula and molecular weight of DL-threo-Dihydrosphingosine?

A5: The molecular formula of DL-threo-Dihydrosphingosine is C18H41NO2, and its molecular weight is 303.53 g/mol.

Q6: How do structural modifications of DL-threo-Dihydrosphingosine influence its activity?

A6: Structural modifications, particularly at the amino group, significantly impact threo-DHS activity. N,N-dimethylsphingosine (DMS), for instance, is a more potent inhibitor of SphK than threo-DHS []. Understanding SAR is crucial for designing more specific and potent SphK inhibitors for potential therapeutic applications.

Q7: What in vitro and in vivo models have been used to study DL-threo-Dihydrosphingosine?

A7: threo-DHS has been extensively studied in various in vitro models, including:

  • Cell lines: Swiss 3T3 fibroblasts [, ], human skin fibroblasts [], HL-60 cells [], rat kidney cells [], human neuroblastoma and leukemia cells [], MC3T3-E1 osteoblasts [, , , ], and LLC-PK1 kidney cells [] are among the cell lines used to study its effects on cell growth, signaling, and apoptosis.
  • Isolated tissues: Rat aorta rings have been used to investigate its impact on vascular tone and nitric oxide release [].

Q8: What is known about the toxicity and safety profile of DL-threo-Dihydrosphingosine?

A8: Detailed information on the long-term toxicity and safety profile of threo-DHS in humans is currently limited. Most available data comes from in vitro and short-term in vivo studies. More comprehensive toxicological assessments are needed to evaluate its safety for potential therapeutic use.

Q9: What analytical techniques are commonly employed to study DL-threo-Dihydrosphingosine and its effects?

A9: Researchers employ various analytical methods, including:

  • Chromatographic techniques (TLC, HPLC): These methods separate and quantify threo-DHS and its metabolites in biological samples [, ].
  • Cell-based assays (proliferation, apoptosis, calcium imaging): These assess threo-DHS's biological effects on cells [, , , ].
  • Molecular biology techniques (Western blotting, PCR): Used to study the expression of proteins and genes involved in sphingolipid metabolism and signaling pathways affected by threo-DHS [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.